molecular formula C7H14O2S B13604468 3-(Ethylthio)-2,2-dimethylpropanoic acid

3-(Ethylthio)-2,2-dimethylpropanoic acid

Cat. No.: B13604468
M. Wt: 162.25 g/mol
InChI Key: PWCNPYYQGDBLOU-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of an ethylsulfanyl group attached to a 2,2-dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid typically involves the introduction of an ethylsulfanyl group to a 2,2-dimethylpropanoic acid precursor. One common method is the nucleophilic substitution reaction where an ethylthiol is reacted with a suitable halogenated precursor under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-2,2-dimethylpropanoic acid
  • 3-(propylsulfanyl)-2,2-dimethylpropanoic acid
  • 3-(butylsulfanyl)-2,2-dimethylpropanoic acid

Uniqueness

3-(ethylsulfanyl)-2,2-dimethylpropanoic acid is unique due to the specific length and structure of its ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

3-ethylsulfanyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H14O2S/c1-4-10-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

PWCNPYYQGDBLOU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)(C)C(=O)O

Origin of Product

United States

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